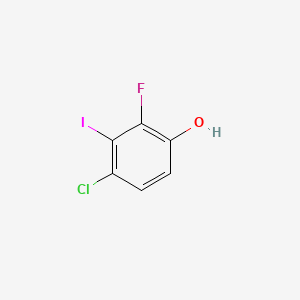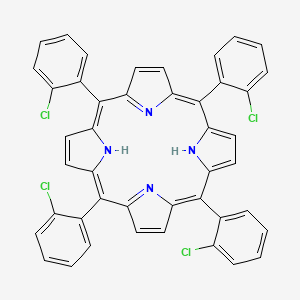
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoroacetimidoyl chloride group, which is known for its reactivity and ability to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of benzylamine with 2,2,2-trifluoroacetimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetimidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reduction reactions can produce primary amines .
Aplicaciones Científicas De Investigación
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with various molecular targets. The trifluoroacetimidoyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares a similar benzylaminoethyl group but differs in its additional functional groups and overall structure.
N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine: Another related compound with a benzylaminoethyl group, but with different substituents and properties.
Uniqueness
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H12ClF3N2 |
|---|---|
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
N-[2-(benzylamino)ethyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C11H12ClF3N2/c12-10(11(13,14)15)17-7-6-16-8-9-4-2-1-3-5-9/h1-5,16H,6-8H2 |
Clave InChI |
JSJALPTXXQDXEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCN=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)

![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)







